N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide
Description
Properties
CAS No. |
84858-16-2 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[1-(1-methyl-5-nitro-3-phenylindol-2-yl)ethyl]formamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(19-11-22)18-17(13-6-4-3-5-7-13)15-10-14(21(23)24)8-9-16(15)20(18)2/h3-12H,1-2H3,(H,19,22) |
InChI Key |
XNOCENLESZDPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)NC=O |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis and Substitution
Starting Materials: The synthesis often begins with substituted anilines or phenols, such as 2-amino-4-nitrophenol, which undergo cyclization to form the indole ring system with the nitro group already installed at the 5-position.
Cyclization Techniques: Azole cyclization or Fischer indolization reactions are commonly employed to construct the indole nucleus. For example, the Japp–Klingemann reaction followed by cyclization under acidic or thermal conditions can yield substituted indoles with high regioselectivity.
Phenyl Substitution at C-3: Introduction of the phenyl group at the 3-position can be achieved via electrophilic aromatic substitution or by coupling reactions using appropriate phenyl precursors or intermediates such as 3-bromoindoles followed by Suzuki or Stille coupling.
N-Methylation
Side Chain Introduction at C-2
The ethyl substituent at C-2 bearing the formamide group is introduced by alkylation of the indole at C-2 with an appropriate ethyl halide or ester derivative, such as ethyl 2-bromoacetate, in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., DMF).
Subsequent reduction or modification of the ester or halide side chain leads to the formation of the ethylamine intermediate.
Formylation to Formamide
The final step involves the conversion of the ethylamine side chain to the formamide group. This is typically achieved by reaction with formylating agents such as formic acid derivatives (e.g., formic acid, ethyl formate) or formamide itself under controlled conditions.
Alternative methods include the use of formyl chloride or formyl anhydride reagents to introduce the formyl group onto the amine.
Detailed Stepwise Preparation Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Azole cyclization | 2-Amino-4-nitrophenol, cyclization agents | 5-Nitroindole intermediate |
| 2 | Electrophilic substitution | Phenyl halide or phenylboronic acid, Pd catalyst | 3-Phenyl-5-nitroindole |
| 3 | N-Methylation | Methyl iodide, K2CO3, DMF | N-1-Methyl-3-phenyl-5-nitroindole |
| 4 | C-2 Alkylation | Ethyl 2-bromoacetate, K2CO3, DMF | Ethyl 2-(N-1-methyl-3-phenyl-5-nitroindol-2-yl)acetate |
| 5 | Reduction/amination | Reduction agents (e.g., LiAlH4) or amination | Ethyl 2-(N-1-methyl-3-phenyl-5-nitroindol-2-yl)ethylamine |
| 6 | Formylation | Formic acid or formyl chloride | N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide |
Research Findings and Analytical Data
Spectroscopic Confirmation: The intermediates and final compound are confirmed by IR, ^1H NMR, and elemental analysis. For example, IR spectra show characteristic formamide C=O stretching around 1700 cm^-1 and N-H bending vibrations. ^1H NMR signals include methyl singlets at ~3.5 ppm for N-methyl, aromatic multiplets for phenyl and indole protons, and characteristic formamide NH signals.
Yields and Purity: Reported yields for each step vary but generally range from moderate to high (50-85%), with purification by recrystallization or chromatography ensuring high purity suitable for medicinal chemistry applications.
Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and selectivity, especially during the sensitive formylation step to avoid overreaction or decomposition.
Summary Table of Key Preparation Methods
| Preparation Stage | Method/Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Indole core synthesis | Azole cyclization, Fischer indolization | 2-Amino-4-nitrophenol, acidic or thermal cyclization | Nitro group introduced early |
| Phenyl substitution | Electrophilic substitution or Pd-catalyzed coupling | Phenyl halides, Pd catalysts | Regioselective C-3 substitution |
| N-Methylation | Alkylation | Methyl iodide, K2CO3, DMF | Mild base, polar aprotic solvent |
| C-2 side chain alkylation | Alkylation with ethyl bromoacetate | K2CO3, DMF | Introduces ethyl ester side chain |
| Side chain modification | Reduction or amination | LiAlH4 or other reductants | Converts ester to amine |
| Formylation | Formylation | Formic acid, formyl chloride | Converts amine to formamide |
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide
This analogue replaces the ethyl side chain with a methyl group. The shorter alkyl chain reduces steric hindrance and may enhance solubility but could diminish lipophilicity compared to the ethyl-substituted target compound .
(b) N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
This compound replaces the nitro group with a methoxy substituent and substitutes formamide with acetamide.
(c) Formoterol-Related Compounds (B, D, E)
- Compound D: N-[2-hydroxy-5-[1-hydroxy-2-[methyl[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide features a methoxyphenyl group and a methylated amine side chain. The hydroxyl and methoxy groups enhance hydrogen-bonding capacity, influencing receptor binding and retention time (relative retention: 1.3) .
- Compound E : Substitution at the phenyl ring (4-methoxy-3-methylphenyl) extends conjugation, increasing lipophilicity (relative retention: 1.8) .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Selected Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound likely decreases electron density at the indole core compared to methoxy or hydroxy substituents, affecting reactivity in electrophilic substitutions .
- Retention Behavior : Compounds with bulkier substituents (e.g., 4-methoxy-3-methylphenyl in Compound E) exhibit longer retention times due to increased hydrophobicity .
- Functional Group Impact : Acetamide derivatives (e.g., ) may exhibit higher metabolic stability than formamides due to reduced susceptibility to hydrolysis .
Research Findings and Implications
- Stability : The nitro group may render the target compound susceptible to reduction under physiological conditions, contrasting with methoxy-substituted analogues (e.g., Formoterol derivatives) .
- Chromatographic Behavior : Structural variations significantly impact retention times, as seen in Formoterol-related compounds (e.g., Compound D: 1.3 vs. Compound E: 1.8) .
Q & A
Basic: What are the recommended synthetic routes for N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide, and how do reaction conditions influence yield?
Answer:
A common approach involves multi-step synthesis starting from nitro-olefin intermediates. For example, a tetrahydrofuran (THF) solution of nitro-olefin (1.0 M) is reacted at -78°C under controlled conditions, followed by quenching and purification via flash column chromatography using CH₂Cl₂/MeOH . Key factors affecting yield include:
- Temperature control : Low temperatures (-78°C) minimize side reactions.
- Purification : Basic alumina (200–300 mesh) improves separation of polar byproducts.
- Reagent stoichiometry : Equimolar ratios reduce unreacted intermediates.
Challenges include managing nitro group stability and indole ring reactivity. Alternative routes using oxadiazole-thiol intermediates (e.g., coupling with bromoacetamides) may improve scalability .
Advanced: How can computational methods predict the reactivity and stability of this compound under varying pH conditions?
Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations can model:
- Protonation states : The nitro group (-NO₂) and formamide (-NHCHO) are pH-sensitive. Predict pKa shifts using software like Gaussian or ORCA.
- Hydrolytic stability : Simulate bond dissociation energies (BDEs) for the amide linkage under acidic/basic conditions.
- Solubility : COSMO-RS predicts solvent interactions, aiding in buffer selection for stability studies.
Experimental validation via HPLC (e.g., monitoring degradation products at pH 2–12) is critical .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR identifies indole protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and formamide signals (δ 8.0–8.3 ppm).
- FT-IR : Confirm nitro (-NO₂) stretches at ~1520 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈N₃O₃: 336.13).
X-ray crystallography (using SHELXL ) resolves stereochemistry but requires high-purity crystals.
Advanced: What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?
Answer:
- Catalyst Screening : Pd/C (10% w/w) under reflux in toluene improves nitro reduction efficiency .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to terminate at optimal conversion.
- Impurity Profiling : Use HPLC with C18 columns (e.g., 0.1% TFA in H₂O/MeCN) to detect byproducts like de-nitro derivatives. Relative retention times (RRT) and response factors (RRF) guide thresholds (e.g., total impurities ≤0.5%) .
- Crystallization : Recrystallization from EtOAc/hexane enhances purity (>95%) .
Basic: What are the critical safety considerations when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Storage : Keep in airtight containers at 2–8°C; monitor for decomposition (e.g., CO or NOx release under heat) .
Advanced: How can contradictory HPLC data for related formamide analogs inform analytical method development?
Answer:
- Column Selection : Reversed-phase C18 vs. phenyl-hexyl columns resolve co-eluting impurities (e.g., RRT 1.2 vs. 1.3 for acetamide vs. formamide analogs) .
- Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) to sharpen peaks for polar degradation products.
- Response Factor Calibration : Account for UV absorbance variability (e.g., RRF 1.75 for hydroxylated derivatives vs. 1.00 for parent compound) .
Advanced: What role does the nitro group play in the compound’s biological activity, and how can it be modified?
Answer:
- Electron-Withdrawing Effects : The -NO₂ group enhances electrophilicity, potentially increasing binding to target proteins (e.g., kinases).
- Redox Activity : Nitro reduction to -NH₂ in vivo may alter pharmacokinetics.
- Derivatization : Replace -NO₂ with -CN or -CF₃ to modulate lipophilicity (logP) and metabolic stability. Computational docking (AutoDock Vina) predicts binding affinity changes .
Basic: How is the compound’s stability assessed under accelerated degradation conditions?
Answer:
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and monitor via:
- Thermogravimetric Analysis (TGA) : Detect mass loss from decomposition.
- HPLC-UV/MS : Identify oxidation (e.g., nitro to nitroso) or hydrolysis products.
- Kinetic Modeling : Arrhenius plots estimate shelf life at 25°C .
Advanced: What computational tools predict metabolic pathways and potential toxicity?
Answer:
- ADMET Predictors : Use SwissADME or pkCSM to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
- Toxicity Alerts : Derek Nexus flags mutagenicity risks from nitroaromatic moieties.
- Metabolite Simulation : GLORYx generates phase I/II metabolites (e.g., glucuronidation of the indole NH) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer:
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check R-factors (<5%) and Flack parameter for absolute configuration. Example: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate (CCDC 968419) demonstrates indole ring planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
